N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biological Activity
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure
The compound features a thiazole moiety, which is known for its diverse biological activities, linked to a piperidine ring and sulfonamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- Cytotoxicity: A study reported that thiazole-based compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating potent cytotoxic effects .
- Mechanism of Action: Molecular dynamics simulations suggested that these compounds interact with proteins like Bcl-2 primarily through hydrophobic interactions, which may contribute to their anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies: Similar thiazole-containing compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential in therapeutic applications:
- Acetylcholinesterase Inhibition: Compounds with a similar structure exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
Structural Feature | Effect on Activity |
---|---|
Methoxy groups | Increase lipophilicity and bioavailability |
Sulfonamide group | Enhances interaction with target enzymes |
Thiazole ring | Essential for anticancer and antimicrobial activity |
Research suggests that modifications to the thiazole ring and substituents can significantly alter the potency of these compounds. For example, the introduction of electron-donating groups like methoxy increases the overall activity by improving binding affinity to target proteins .
Case Studies
- Antitumor Efficacy: A recent study synthesized various thiazole derivatives, including one closely related to our compound. It showed an IC50 value of 1.61 µg/mL against cancer cells, demonstrating significant antitumor properties compared to traditional chemotherapeutics like doxorubicin .
- Antimicrobial Properties: Another investigation focused on a series of thiazole derivatives that exhibited strong antibacterial activity with IC50 values ranging from 0.63 to 2.14 µg/mL against specific pathogens, indicating their potential use in treating infections .
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-14-18(4-9-22(16)32-3)21-15-33-24(25-21)26-23(28)17-10-12-27(13-11-17)34(29,30)20-7-5-19(31-2)6-8-20/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRCUGHBRDZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.